Lipophilicity (LogP) Comparison
The lipophilicity of 5-fluoro-3-methylpicolinaldehyde, as indicated by its computed XLogP3-AA value of 1.1 [1], is lower than that of the non-fluorinated parent, 3-methylpicolinaldehyde (LogP = 1.2025) [2], and substantially lower than the 5-bromo analog (ACD/LogP = 2.08) . This indicates that the fluorine atom imparts a moderate increase in polarity compared to hydrogen and a significant increase in polarity compared to bromine.
3-Methyl analog: 1.2025
5-Bromo analog: 2.08
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 3-Methylpicolinaldehyde (LogP = 1.2025); 5-Bromo-3-methylpicolinaldehyde (ACD/LogP = 2.08) |
| Quantified Difference | ΔLogP (Target - Non-Fluorinated) = -0.1; ΔLogP (Target - Bromo) = -1.0 |
| Conditions | Computed logP values; XLogP3-AA for target; ACD/LogP for bromo analog. |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non-specific binding, a key parameter for drug-likeness and synthetic intermediate selection in medicinal chemistry campaigns.
- [1] PubChem. 5-Fluoro-3-methylpyridine-2-carbaldehyde. XLogP3-AA Computed Descriptor. National Center for Biotechnology Information. View Source
- [2] Molbase. 3-Methylpicolinaldehyde. LogP Data. Molbase Chemical Database. View Source
